N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate

CAS No.:

Cat. No.: VC13584203

Molecular Formula: C13H15NO5S

Molecular Weight: 297.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO5S |

|---|---|

| Molecular Weight | 297.33 g/mol |

| IUPAC Name | benzenesulfonate;1-methylpyridin-1-ium-4-carbaldehyde;hydrate |

| Standard InChI | InChI=1S/C7H8NO.C6H6O3S.H2O/c1-8-4-2-7(6-9)3-5-8;7-10(8,9)6-4-2-1-3-5-6;/h2-6H,1H3;1-5H,(H,7,8,9);1H2/q+1;;/p-1 |

| Standard InChI Key | RQXJCBQMBHGJAY-UHFFFAOYSA-M |

| SMILES | C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)[O-].O |

| Canonical SMILES | C[N+]1=CC=C(C=C1)C=O.C1=CC=C(C=C1)S(=O)(=O)[O-].O |

Introduction

Chemical Identity and Structural Characteristics

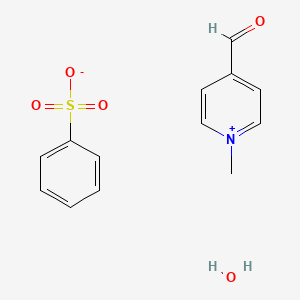

N-Methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate (CAS 82228-89-5) is a hydrated ionic compound with the molecular formula C₁₃H₁₅NO₅S and a molecular weight of 297.33 g/mol. The anhydrous form of the compound, lacking the water molecule, has the formula C₁₃H₁₃NO₄S and a molecular weight of 279.31 g/mol . This distinction is critical for precise stoichiometric calculations in laboratory settings.

IUPAC Name and Synonyms

The IUPAC name for the compound is benzenesulfonate;1-methylpyridin-1-ium-4-carbaldehyde;hydrate. Common synonyms include:

-

4-Formyl-1-methylpyridinium benzenesulfonate hydrate

-

N-Methylpyridinium-4-carboxaldehyde benzenesulphonate hydrate

Structural Features

The compound consists of a 1-methylpyridinium-4-carbaldehyde cation paired with a benzenesulfonate anion, stabilized by a water molecule in its hydrated form. The pyridinium ring’s electron-deficient nature enhances its reactivity toward nucleophilic amines, while the benzenesulfonate moiety improves solubility in polar solvents .

Physicochemical Properties

The compound’s physical and chemical properties are pivotal for its application in synthetic chemistry. Key characteristics include:

| Property | Value | Source |

|---|---|---|

| Melting Point | ~95°C | |

| Water Solubility (25°C) | 0.27 g/L | |

| Stability | Hygroscopic, air-sensitive | |

| Storage Conditions | Inert atmosphere, room temperature |

The hygroscopic nature necessitates storage under anhydrous or inert conditions to prevent decomposition . Its sparing solubility in water necessitates the use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile in reactions .

Applications in Organic Synthesis

Amine-to-Carbonyl Transformations

The primary application of this reagent lies in the conversion of primary amines to aldehydes or ketones under mild, non-oxidative conditions . Traditional methods for such transformations often require harsh oxidants like KMnO₄ or CrO₃, which can degrade acid-sensitive or redox-labile functional groups. By contrast, N-methylpyridinium-4-carboxaldehyde benzenesulfonate hydrate facilitates these conversions at neutral pH and ambient temperatures, making it ideal for complex molecule synthesis.

The proposed mechanism involves:

-

Formation of an imine intermediate between the aldehyde group of the reagent and the primary amine.

-

Hydride transfer from the α-carbon of the amine to the pyridinium ring, yielding the carbonyl product and a reduced pyridinium byproduct.

Site-Selective Protein Modification

Recent studies highlight its utility in site-selective transamination of bacterially expressed proteins. By targeting lysine residues, the reagent introduces aldehyde handles into proteins, enabling subsequent bioconjugation with hydrazide- or aminooxy-functionalized probes. This application is invaluable in antibody-drug conjugate (ADC) development and biomaterial engineering.

| Supplier | Purity | Packaging | Price Range (USD) |

|---|---|---|---|

| Thermo Scientific | 97% | 5 g | $150–$200 |

| Thermo Scientific | 97% | 25 g | $600–$700 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume